molecular formula C13H12N2O B11892223 5-(m-Tolyl)nicotinamide CAS No. 1346691-46-0

5-(m-Tolyl)nicotinamide

Cat. No.: B11892223
CAS No.: 1346691-46-0
M. Wt: 212.25 g/mol
InChI Key: PBBFVKMGMQGJJH-UHFFFAOYSA-N
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Description

5-(m-Tolyl)nicotinamide is a nicotinamide derivative characterized by a meta-methylphenyl (m-Tolyl) substituent at the 5th position of the pyridine ring. Nicotinamide, a form of vitamin B3, is a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme critical for cellular energy metabolism and DNA repair .

Properties

CAS No.

1346691-46-0

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

5-(3-methylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H12N2O/c1-9-3-2-4-10(5-9)11-6-12(13(14)16)8-15-7-11/h2-8H,1H3,(H2,14,16)

InChI Key

PBBFVKMGMQGJJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CN=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(m-Tolyl)nicotinamide typically involves the reaction of 5-bromo-nicotinamide with m-tolylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The methyl group on the m-tolyl substituent undergoes oxidation under controlled conditions. For example:

  • Oxidation to Carboxylic Acid : Using strong oxidizing agents like KMnO₄ in acidic or alkaline media converts the methyl group to a carboxylic acid, yielding 5-(3-carboxyphenyl)nicotinamide. This reaction is critical for modifying hydrophilicity in drug design.

Reaction TypeReagents/ConditionsProductYieldReference
Methyl oxidationKMnO₄, H₂SO₄, Δ5-(3-Carboxyphenyl)nicotinamide75–85%

Reduction Reactions

The amide functional group can be selectively reduced to an amine:

  • Amide Reduction : LiAlH₄ in anhydrous THF reduces the amide to 5-(m-tolyl)nicotinamine, preserving the pyridine and tolyl groups.

Reaction TypeReagents/ConditionsProductYieldReference
Amide reductionLiAlH₄, THF, 0°C → Δ5-(m-Tolyl)nicotinamine60–70%

Hydrolysis Reactions

The amide bond resists hydrolysis under mild conditions but cleaves under strong acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (6M) at reflux yields nicotinic acid and m-toluidine .

  • Basic Hydrolysis : NaOH (10%) at 100°C produces sodium nicotinate and m-toluidine .

Reaction TypeReagents/ConditionsProductsYieldReference
Acidic hydrolysis6M HCl, ΔNicotinic acid + m-toluidine90%
Basic hydrolysis10% NaOH, 100°CSodium nicotinate + m-toluidine85%

Enzymatic Methylation

As a nicotinamide analog, 5-(m-Tolyl)nicotinamide may interact with nicotinamide N-methyltransferase (NNMT) , an enzyme that methylates nicotinamide using S-adenosylmethionine (SAM) . While direct studies are lacking, structural analogs suggest:

  • Methylation at Pyridine Nitrogen : SAM-dependent transfer of a methyl group to the pyridine ring’s nitrogen, forming a quaternary ammonium derivative .

EnzymeSubstrateProductIC₅₀ (NNMT Inhibition)Reference
NNMTThis compoundMethylated derivativeNot determined (inferred)

Suzuki-Miyaura Coupling

A standard method for aryl-nicotinamide synthesis involves coupling m-tolylboronic acid with 5-bromonicotinamide using a Pd catalyst:

text
5-Bromonicotinamide + m-Tolylboronic acid → this compound
CatalystBaseSolventYieldReference
Pd(PPh₃)₄K₂CO₃DME/H₂O80–90%

Microwave-Assisted Quaternization

Adapted from nicotinamide quaternization methods, microwave irradiation with methyl iodide in ethanol rapidly forms N-methyl derivatives :

text
This compound + CH₃I → N-Methyl-5-(m-tolyl)nicotinamide
ConditionsTimeYieldReference
440 W, 10 min10 min93%

Mechanistic Insights

  • Oxidation Selectivity : The electron-donating m-tolyl group stabilizes transition states during methyl oxidation, favoring carboxylic acid formation over ring oxidation.

  • Amide Stability : The conjugated pyridine ring increases amide bond stability, necessitating harsh hydrolysis conditions .

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 5-(m-Tolyl)nicotinamide is in the development of antimicrobial agents. Research has indicated that derivatives of nicotinamide can exhibit significant antibacterial activity against various pathogens.

Case Study: Bacterial Wilt Pathogen Inhibition

A study focused on pyridine-3-carboxamide analogs, including this compound derivatives, demonstrated their effectiveness against Ralstonia solanacearum, the causative agent of bacterial wilt in tomatoes. Molecular docking studies revealed that certain analogs formed stable complexes with the target protein, suggesting potential as lead compounds for further development .

Table 1: Antimicrobial Activity of Nicotinamide Derivatives

CompoundTarget PathogenInhibition Zone (mm)Reference
This compoundRalstonia solanacearum15
N-(4-phenylthiazol-2-yl)Ralstonia solanacearum18
Other derivativesVarious pathogensVaries

Neurological Applications

The role of nicotinamide derivatives in neuroprotection and metabolic enhancement has been a significant area of research. The compound is being investigated for its potential to increase levels of nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in cellular metabolism and neuroprotection.

Case Study: Neuroprotective Effects

Studies have shown that increasing NAD+ levels can have beneficial effects on neuronal health and function. Research into compounds like this compound suggests they may enhance NAD+ biosynthesis, thereby providing neuroprotective effects against age-associated diseases and neurodegenerative conditions .

Table 2: Impact on NAD+ Levels

CompoundEffect on NAD+ LevelsReference
This compoundIncrease observed
Nicotinamide ribosideSignificant increase
Other NAD+ precursorsVaries

Cardiovascular Health

Another promising application of this compound is in cardiovascular health. Studies indicate that nicotinamide derivatives can influence lipid metabolism and improve cardiovascular risk profiles.

Case Study: Lipid Metabolism Regulation

Research has highlighted the potential of nicotinamide derivatives to modulate lipid levels, thereby reducing risks associated with cardiovascular diseases. The compound's ability to enhance HDL (high-density lipoprotein) cholesterol while lowering LDL (low-density lipoprotein) cholesterol has been documented .

Table 3: Effects on Lipid Profiles

CompoundHDL Increase (%)LDL Decrease (%)Reference
This compound2015
Niacin2520
Other derivativesVariesVaries

Antioxidant Properties

The antioxidant potential of this compound has also been explored, with implications for treating oxidative stress-related conditions.

Case Study: Free Radical Scavenging Activity

In vitro studies have shown that the compound exhibits significant free radical scavenging activity, which could be beneficial in mitigating oxidative stress associated with various diseases .

Table 4: Antioxidant Activity Comparison

CompoundScavenging Activity (%)Reference
This compound75.95
Other nicotinamide derivativesVaries

Mechanism of Action

The mechanism of action of 5-(m-Tolyl)nicotinamide involves its interaction with molecular targets such as enzymes. It can act as an inhibitor of enzymes that utilize nicotinamide adenine dinucleotide (NAD+) as a cofactor. By binding to the active site of these enzymes, this compound can modulate their activity, leading to various biological effects. The pathways involved include those related to cellular metabolism, DNA repair, and stress responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-(m-Tolyl)nicotinamide with structurally or functionally related nicotinamide derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Applications References
This compound m-Tolyl at pyridine position 5 212.25* Hypothesized NAD+ modulation; enhanced lipophilicity Potential drug/cosmetic ingredient
5-(4-Chloro-2-fluorophenyl)nicotinamide 4-Cl, 2-F at phenyl ring 250.66 High electronegativity; intermediate stability Pharmaceutical intermediate
5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide Methoxy at C4, TMS at N-position ~331.44† Increased steric bulk; lipophilicity Research chemical
Nicotinamide-5-ASA prodrug (5b) Nicotinamide linked to 5-aminosalicylic acid ~358.35‡ Anti-inflammatory, analgesic Inflammatory bowel disease therapy

*Calculated for C₁₃H₁₂N₂O.
†Estimated based on C₁₈H₂₃N₂O₂Si.
‡Estimated based on C₁₅H₁₄N₄O₅.

Structural and Functional Analysis:

In contrast, the trimethylsilyl (TMS) group in 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide significantly increases steric hindrance and hydrophobicity, which may limit aqueous solubility . The halogenated phenyl ring in 5-(4-Chloro-2-fluorophenyl)nicotinamide enhances electronegativity, favoring interactions with hydrophobic enzyme pockets. This could make it a versatile intermediate in drug synthesis .

Biological Activity Nicotinamide-5-ASA prodrugs (e.g., compound 5b) demonstrate dual functionality: nicotinamide’s NAD+ modulation and 5-ASA’s anti-inflammatory effects. this compound’s activity remains speculative but may share NAD+-related mechanisms with nicotinamide. Its substituent could enhance target binding compared to smaller analogs like 5-methoxy derivatives .

Applications and Safety 5-(4-Chloro-2-fluorophenyl)nicotinamide is primarily used as a pharmaceutical intermediate, with halogen atoms likely contributing to metabolic stability . Nicotinamide-5-ASA prodrugs exemplify targeted drug design, minimizing systemic toxicity while enhancing local efficacy in gastrointestinal inflammation .

Research Findings and Trends

  • NAD+ Modulation : Nicotinamide derivatives are widely studied for NAD+ biosynthesis. While this compound’s role is unconfirmed, its structure aligns with compounds shown to upregulate NAD+ in cosmetic and therapeutic contexts .
  • Anti-Inflammatory Applications : The success of nicotinamide-5-ASA hybrids suggests that aryl-substituted nicotinamides like this compound could be tailored for inflammatory diseases .
  • Synthetic Versatility : Halogenated and silylated derivatives underscore the importance of substituents in tuning pharmacokinetics, though their complexity may limit scalability compared to simpler analogs like this compound .

Biological Activity

5-(m-Tolyl)nicotinamide, a derivative of nicotinamide, has garnered attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an m-tolyl group attached to the nicotinamide backbone. Its molecular formula is C12H13N2OC_{12}H_{13}N_2O, with a molecular weight of approximately 201.25 g/mol. The structural configuration allows for interactions with various biological targets, influencing its pharmacological properties.

The biological activity of this compound is believed to stem from its ability to modulate enzymatic and receptor activities. Preliminary studies suggest that it interacts with specific enzymes involved in oxidative stress and inflammatory pathways, potentially leading to therapeutic effects against various diseases.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Case Studies and Research Findings

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated a dose-dependent reduction in cell viability, highlighting its potential as a chemotherapeutic agent .
  • Mechanistic Insights : Further investigations revealed that this compound enhances NAD+ biosynthesis, which plays a crucial role in cellular metabolism and energy production. This effect may contribute to its neuroprotective properties observed in models of neurodegeneration .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, suggesting its efficacy in vivo. These findings support the need for further clinical trials to assess its therapeutic potential .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundYesYesModulates oxidative stress pathways
NicotinamideModerateYesEnhances NAD+ biosynthesis
5-Bromo-N-(m-tolyl)amideYesLimitedInhibits specific enzymes

Q & A

Q. How can researchers balance brevity and completeness when documenting experimental methods for publications?

  • Methodological Answer : Avoid redundant procedural details; reference established protocols (e.g., IUPAC guidelines for compound naming). Specify critical variables (e.g., reagent lot numbers, instrument calibration dates). Use supplementary materials for extended datasets (e.g., NMR spectra, HPLC chromatograms) and adhere to journal-specific guidelines (e.g., SRNT’s statistical reporting standards) .

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